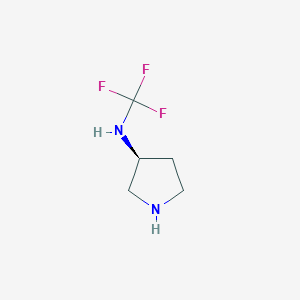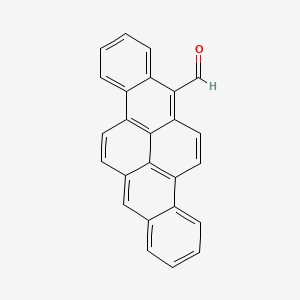
DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a compound of interest due to its unique structure and potential applications in various fields, including organic electronics and materials science. The compound features a complex arrangement of fused benzene rings, which contributes to its stability and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE typically involves multi-step organic reactions. One common method includes the bromination of dibenzo[b,def]chrysene followed by a formylation reaction to introduce the aldehyde group at the 7-position. The reaction conditions often involve the use of strong acids or bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions: DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products:
Oxidation: DIBENZO(b,def)CHRYSENE-7-CARBOXYLIC ACID.
Reduction: DIBENZO(b,def)CHRYSENE-7-METHANOL.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems. Additionally, the aldehyde group can form covalent bonds with nucleophiles, leading to the formation of adducts. These interactions can modulate the electronic properties of the compound and influence its behavior in different environments .
Comparaison Avec Des Composés Similaires
DIBENZO[b,def]CHRYSENE-7,14-DIONE: A related compound with ketone groups instead of an aldehyde group.
VAT ORANGE 1: Another derivative of dibenzo[b,def]chrysene used in organic electronics.
4,10-DIBROMOANTHANTHRONE: A similar PAH derivative used in the synthesis of conjugated polymers
Uniqueness: DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE is unique due to the presence of the aldehyde group at the 7-position, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and materials science .
Propriétés
Numéro CAS |
63040-54-0 |
|---|---|
Formule moléculaire |
C25H14O |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
hexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene-8-carbaldehyde |
InChI |
InChI=1S/C25H14O/c26-14-23-19-8-4-3-7-18(19)21-10-9-16-13-15-5-1-2-6-17(15)20-11-12-22(23)25(21)24(16)20/h1-14H |
Clé InChI |
SMNAQDLLFBJHTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C6=CC=CC=C56)C=O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


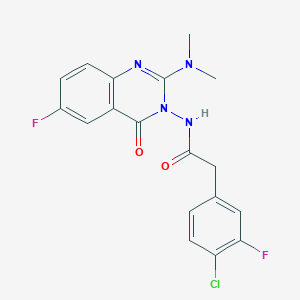
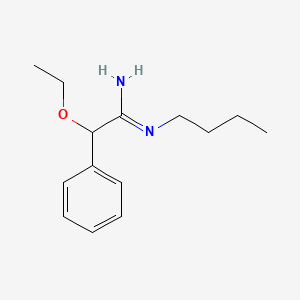
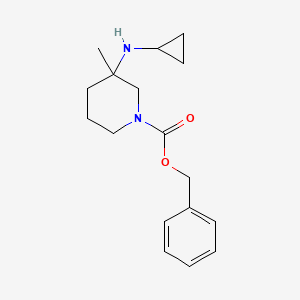
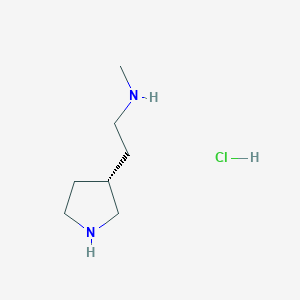
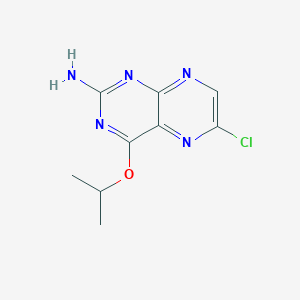
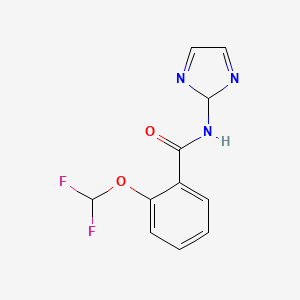

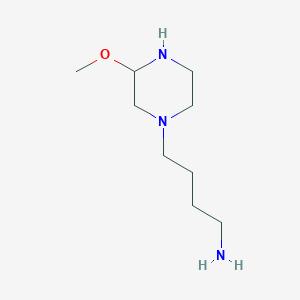
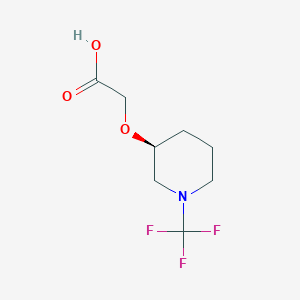

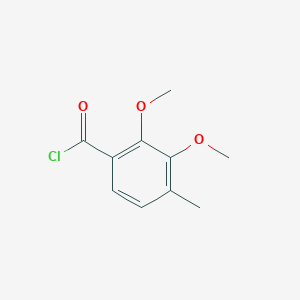

![N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide](/img/structure/B13949499.png)
